3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one
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Overview
Description
3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is a complex organic compound that features a benzoimidazole moiety linked to a pyrrolidine ring, which is further connected to a pyridinone structure. This compound is of significant interest in the fields of medicinal chemistry and pharmaceutical research due to its potential biological activities and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one typically involves multi-step organic reactions. One common approach starts with the preparation of the benzoimidazole core, which is synthesized by the condensation of o-phenylenediamine with carboxylic acids or their derivatives under acidic conditions . The pyrrolidine ring can be introduced through a nucleophilic substitution reaction involving a suitable pyrrolidine derivative . Finally, the pyridinone moiety is incorporated via a cyclization reaction, often facilitated by a base such as potassium carbonate in an aprotic solvent .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors to enhance reaction efficiency and yield, as well as the implementation of robust purification techniques such as recrystallization and chromatography to ensure high purity of the final product .
Chemical Reactions Analysis
Types of Reactions
3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and bases like sodium hydride or potassium tert-butoxide.
Major Products Formed
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, each with potentially unique biological activities .
Scientific Research Applications
3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function . Additionally, it can interact with cellular receptors, influencing signal transduction pathways and altering cellular responses .
Comparison with Similar Compounds
Similar Compounds
3-(1H-benzo[d]imidazol-2-yl)-1H-pyrazol-4-amine: Shares the benzoimidazole core but differs in the attached functional groups and overall structure.
3-(3H-imidazo[4,5-b]pyridin-2-yl)-1H-indol-5-yl: Contains a similar imidazole ring but with different substituents and ring systems.
Uniqueness
3-(3-(1H-benzo[d]imidazol-1-yl)pyrrolidine-1-carbonyl)-1-methylpyridin-2(1H)-one is unique due to its specific combination of benzoimidazole, pyrrolidine, and pyridinone moieties, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
3-[3-(benzimidazol-1-yl)pyrrolidine-1-carbonyl]-1-methylpyridin-2-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N4O2/c1-20-9-4-5-14(17(20)23)18(24)21-10-8-13(11-21)22-12-19-15-6-2-3-7-16(15)22/h2-7,9,12-13H,8,10-11H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CETWPCCBMJLFFZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC=C(C1=O)C(=O)N2CCC(C2)N3C=NC4=CC=CC=C43 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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